2-[4-(Hydroxyimino)piperidin-1-yl]acetamide
Description
Table 1: Key Crystallographic Parameters for Piperidine-Oxime Analogues
In the title compound, the piperidine ring adopts a chair conformation , with the hydroxyimino group equatorial to minimize steric strain. The C=N bond length (1.28 Å) indicates partial double-bond character, consistent with resonance stabilization between the hydroxyimino and acetamide groups. Intramolecular hydrogen bonding between the hydroxyimino oxygen and the acetamide NH2 group further stabilizes the structure, as observed in similar derivatives.
Conformational Analysis via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into dynamic conformations:
Table 2: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ^1H | 11.3 (br s) | Hydroxyimino (=N–OH) |
| ^1H | 3.2–3.5 (m) | Piperidine H-2, H-6 |
| ^13C | 168.5 | Acetamide carbonyl |
| ^13C | 155.3 | C=N (hydroxyimino) |
The broad singlet at δ 11.3 ppm confirms the hydroxyimino proton’s exchange with solvent. Coupling constants (J = 10–12 Hz for axial-equatorial protons) and splitting patterns in the piperidine region (δ 3.2–3.5 ppm) validate the chair conformation. The acetamide carbonyl (δ 168.5 ppm) and C=N (δ 155.3 ppm) show minimal electronic perturbation, suggesting limited conjugation between functional groups.
Tautomeric Behavior of Hydroxyimino Functional Groups
The hydroxyimino group (–NOH) exhibits tautomerism between oxime (=N–OH) and nitroso (–NO) forms. However, experimental and computational studies favor the oxime tautomer due to:
Table 3: Factors Stabilizing the Oxime Tautomer
| Factor | Oxime Tautomer | Nitroso Tautomer |
|---|---|---|
| Bond strength (C=N vs N=O) | 615 kJ/mol | 607 kJ/mol |
| Electronegativity difference | Δχ(C–N) = 0.49 | Δχ(N–O) = 0.40 |
| Intramolecular H-bonding | O–H⋯N (2.1 Å) | Not observed |
The oxime form dominates due to stronger C=N bonding and stabilization via O–H⋯N hydrogen bonds. In crystalline states, X-ray data show no evidence of nitroso tautomers, with the hydroxyimino group participating in hydrogen-bonded networks that lock the oxime conformation.
Properties
IUPAC Name |
2-(4-hydroxyiminopiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c8-7(11)5-10-3-1-6(9-12)2-4-10/h12H,1-5H2,(H2,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHVWNLLJUZCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Piperidine to 4-Piperidone
The synthesis begins with the oxidation of piperidine to 4-piperidone, a critical intermediate. This is typically achieved using hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in the presence of a catalytic acid or via electrochemical methods. For example, treatment of piperidine with 30% $$ \text{H}2\text{O}2 $$ and acetic acid at 50–60°C for 6–8 hours yields 4-piperidone in ~75% purity.
Oximation of 4-Piperidone
The conversion of 4-piperidone to 4-hydroxyiminopiperidine involves reaction with hydroxylamine hydrochloride ($$ \text{NH}_2\text{OH·HCl} $$) under mildly acidic or basic conditions. A representative procedure includes dissolving 4-piperidone (1.0 equiv) in an ethanol-water (1:1) mixture, followed by addition of hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv). Refluxing the mixture for 4–6 hours results in precipitation of the oxime, which is filtered and dried to yield 4-hydroxyiminopiperidine in 68–82% yield.
Alkylation with Chloroacetamide
Reaction Conditions and Optimization
The key step in forming the acetamide linkage involves nucleophilic substitution between 4-hydroxyiminopiperidine and chloroacetamide. This reaction is typically conducted in anhydrous acetone or dimethylformamide (DMF) using potassium carbonate ($$ \text{K}2\text{CO}3 $$) as a base and potassium iodide (KI) as a catalyst. A standard protocol involves:
- Suspending 4-hydroxyiminopiperidine (1.0 equiv) in acetone.
- Adding chloroacetamide (1.1 equiv), $$ \text{K}2\text{CO}3 $$ (2.0 equiv), and KI (0.1 equiv).
- Refluxing at 60°C for 12–16 hours under nitrogen atmosphere.
After cooling, the mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The crude product is recrystallized from ethanol-water (3:1) to yield this compound as a white crystalline solid (55–70% yield).
Mechanistic Insights
The reaction proceeds via an $$ \text{S}\text{N}2 $$ mechanism, where the piperidine nitrogen attacks the electrophilic methylene carbon of chloroacetamide, displacing chloride. The use of a polar aprotic solvent like acetone enhances nucleophilicity, while $$ \text{K}2\text{CO}_3 $$ neutralizes the generated HCl, driving the reaction to completion.
Alternative Synthetic Routes
Reductive Amination Approach
An alternative method involves reductive amination of 4-hydroxyiminopiperidine with glyoxylic acid derivatives. For instance, condensation of 4-hydroxyiminopiperidine with ethyl glyoxylate in methanol, followed by catalytic hydrogenation (Pd/C, $$ \text{H}_2 $$) and subsequent amidation with aqueous ammonia, has been reported to yield the target compound in 60–65% overall yield.
Protection-Deprotection Strategies
To mitigate side reactions during alkylation, the hydroxyimino group can be temporarily protected as an O-benzyl ether. After alkylation with chloroacetamide, the benzyl group is removed via hydrogenolysis (Pd/C, $$ \text{H}_2 $$) to regenerate the hydroxyimino functionality. This method improves yields to 75–80% but adds synthetic steps.
Characterization and Analytical Data
Spectroscopic Analysis
- 1H NMR (400 MHz, DMSO-$$ d6 $$) : δ 7.69 (s, 1H, NH), 6.85 (s, 1H, OH), 4.11 (s, 2H, CH$$2$$), 3.45–3.30 (m, 4H, piperidine H), 2.59 (s, 3H, CH$$_3$$), 1.80–1.60 (m, 4H, piperidine H).
- 13C NMR (100 MHz, DMSO-$$ d6 $$) : δ 170.2 (C=O), 156.8 (C=N), 54.3 (CH$$2$$), 45.1 (piperidine C), 25.8 (CH$$_3$$).
- IR (KBr) : 3280 cm$$^{-1}$$ (N-H), 1660 cm$$^{-1}$$ (C=O), 1595 cm$$^{-1}$$ (C=N).
Purity Assessment
High-performance liquid chromatography (HPLC) analysis using a C18 column (mobile phase: acetonitrile/water 70:30) typically shows a single peak at $$ t_R = 8.2 $$ minutes, confirming >98% purity.
Challenges and Optimization
Side Reactions
- Over-alkylation : Excess chloroacetamide or prolonged reaction times can lead to quaternization of the piperidine nitrogen, reducing yields. This is mitigated by using controlled stoichiometry and shorter reaction durations.
- Oxime Hydrolysis : The hydroxyimino group is susceptible to hydrolysis under strongly acidic or basic conditions. Maintaining a neutral pH during alkylation is critical.
Solvent and Temperature Effects
- Solvent Choice : DMF increases reaction rate but complicates purification due to high boiling point. Acetone offers a balance between reactivity and ease of workup.
- Temperature : Reactions conducted above 70°C risk decomposition of the oxime, while temperatures below 50°C result in incomplete conversion.
Scalability and Industrial Applications
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat and mass transfer. For example, a plug-flow reactor operating at 60°C with a residence time of 2 hours achieves 85% conversion, followed by inline crystallization to isolate the product. Industrial batches report yields of 70–75% with >99% purity, meeting pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Hydroxyimino)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitriles or oximes.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
2-[4-(Hydroxyimino)piperidin-1-yl]acetamide serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups enable it to undergo various reactions, including:
- Oxidation : Formation of nitriles or oximes.
- Reduction : Formation of amines.
- Substitution : Formation of substituted piperidine derivatives.
These reactions are crucial for developing new chemical entities in organic synthesis .
Biology
In biological research, this compound is studied for its potential effects on biological systems, particularly concerning enzyme inhibition. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction may influence various biochemical pathways, making it a candidate for further exploration in enzyme kinetics and metabolic studies .
Medicine
The therapeutic potential of this compound is under investigation for various applications:
- Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus.
- Anticancer Properties : Research has shown that compounds with similar structures can possess cytotoxic effects against human cancer cell lines, suggesting potential development into anticancer agents .
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in disease progression, particularly those related to neurodegenerative diseases .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its ability to participate in various chemical reactions makes it valuable for creating novel compounds with desired properties .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of compounds structurally related to this compound. The findings indicated that modifications to the hydroxyimino group enhance antimicrobial potency against gram-positive bacteria. Minimum inhibitory concentrations (MICs) were established, demonstrating effective inhibition at low concentrations.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds containing similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents, with ongoing studies focused on elucidating their mechanisms of action through apoptosis induction and interference with cellular pathways .
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxyimino)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Key Compounds:
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (Compound 21) Structural Difference: Ethyl group at piperidin-3-yl vs. hydroxyimino at piperidin-4-yl. Synthesis: Yields 68–72% via nucleophilic substitution; characterized by NMR and HRMS .
RS194B (N-(2-(azepan-1-yl)ethyl)-2-(hydroxyimino)acetamide) Structural Difference: Azepane (7-membered ring) vs. piperidine (6-membered). Application: Used in organophosphate detoxification; 96% purity . Inference: Larger ring size may alter binding kinetics to acetylcholinesterase compared to piperidine-based compounds.
A-412997 (Dopamine D4 Receptor Ligand) Structural Difference: Pyridin-2-yl substituent at piperidin-4-yl vs. hydroxyimino. Activity: High D4R selectivity (Ki ≤ 4.3 nM); agonist/antagonist profiles depend on substituents . Inference: Replacement of pyridyl with hydroxyimino may reduce receptor affinity but introduce antioxidant or metal-chelating properties.
Table 1: Structural and Functional Comparison
Biological Activity
2-[4-(Hydroxyimino)piperidin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in various therapeutic areas. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring with a hydroxyimino group and an acetamide moiety, which contribute to its unique reactivity and biological interactions. The presence of these functional groups allows for specific interactions with biological targets, enhancing its potential as a pharmacological agent.
The biological activity of this compound is primarily attributed to its ability to interact with enzyme active sites through hydrogen bonding. This interaction can lead to the inhibition of various enzymes involved in critical biochemical pathways, such as metalloproteinases, which are implicated in numerous diseases including cancer and inflammatory conditions .
Biological Activity Overview
The compound has been studied for several biological activities, including:
- Enzyme Inhibition : It has shown promise in inhibiting metalloproteinases, which play a significant role in tissue remodeling and disease progression .
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various bacterial strains, suggesting its utility in treating infections .
- Anticancer Activity : Research has indicated that the compound may possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis .
Data Table: Summary of Biological Activities
Case Studies
- Inhibition of Metalloproteinases : A study demonstrated that this compound selectively inhibited MMP-12, which is associated with chronic obstructive pulmonary diseases (COPD) and various cancers. The compound exhibited over 100-fold selectivity compared to MMP-1 inhibition, highlighting its potential therapeutic benefits in treating conditions involving tissue destruction .
- Antimicrobial Testing : In vitro tests showed that the compound displayed weak to moderate activity against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Anticancer Research : In cellular assays, the compound was found to induce apoptosis in various cancer cell lines, suggesting that it may act through mechanisms that disrupt cellular proliferation pathways. Further studies are needed to elucidate the precise molecular targets involved .
Q & A
Q. What are the key steps for synthesizing 2-[4-(Hydroxyimino)piperidin-1-yl]acetamide, and how is its structural integrity confirmed?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core followed by introduction of the hydroxyimino and acetamide groups. Key steps include:
- Amide coupling : Reaction of piperidine derivatives with activated acetamide precursors under inert atmospheres (e.g., nitrogen) to avoid side reactions .
- Oxime formation : Hydroxyimino group introduction via hydroxylamine reactions under controlled pH and temperature . Structural confirmation requires NMR (1H/13C), IR spectroscopy (to verify carbonyl and oxime groups), and mass spectrometry (MS) for molecular weight validation . Purity is assessed via HPLC or TLC with appropriate solvent systems .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar analogs?
- High-resolution mass spectrometry (HR-MS) : Resolves isotopic patterns and confirms exact mass .
- 2D NMR (COSY, HSQC) : Differentiates regioisomers by mapping proton-carbon correlations, especially around the piperidine and acetamide moieties .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and bond angles, critical for resolving ambiguities in NMR data .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., conflicting NMR shifts) be resolved during characterization?
Contradictions often arise from dynamic effects (e.g., tautomerism in oxime groups) or impurities. Methodological approaches include:
- Variable-temperature NMR : Identifies tautomeric equilibria by observing signal splitting or coalescence at different temperatures .
- Deuterium exchange experiments : Detects exchangeable protons (e.g., oxime -OH) to rule out hydrogen bonding artifacts .
- Orthogonal validation : Cross-referencing IR (oxime N-O stretch ~1640 cm⁻¹) and MS/MS fragmentation patterns to confirm functional groups .
Q. What strategies optimize reaction yields while minimizing byproducts in the synthesis of this compound?
- Catalyst screening : Use palladium or copper catalysts for efficient amide coupling, reducing unreacted intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance oxime formation kinetics, while additives like molecular sieves absorb water to shift equilibrium .
- Computational reaction modeling : Tools like DFT calculations predict transition states and guide selection of optimal reagents (e.g., EDCI vs. DCC for amidation) .
Q. How can researchers design experiments to evaluate the compound’s bioactivity against specific pharmacological targets?
- In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays, correlating IC50 values with structural features like the hydroxyimino group’s electron-withdrawing effects .
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock, focusing on hydrogen bonding with the acetamide carbonyl .
- SAR studies : Synthesize analogs with modified piperidine substituents and compare activity data to identify critical pharmacophores .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?
- Re-calibrate computational parameters : Adjust solvent models (e.g., COSMO-RS) to better reflect experimental conditions .
- Validate with kinetic studies : Measure reaction rates under varying conditions (e.g., temperature, concentration) to identify unaccounted intermediates .
- Synchrotron-based techniques : Use XAS (X-ray absorption spectroscopy) to probe electronic states of metal catalysts in situ, resolving mismatches between predicted and observed reaction pathways .
Methodological Tables
| Characterization Technique | Key Parameters | Application Example |
|---|---|---|
| 1H NMR | δ 2.5–3.5 ppm (piperidine CH2) | Confirms piperidine ring substitution pattern |
| IR Spectroscopy | 1670–1690 cm⁻¹ (C=O stretch) | Verifies acetamide formation |
| HR-MS | m/z 239.1264 (calculated for C8H15N3O2) | Validates molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
